molecular formula C2HO3- B1226380 Glyoxylate

Glyoxylate

Cat. No.: B1226380
M. Wt: 73.03 g/mol
InChI Key: HHLFWLYXYJOTON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxylate is the conjugate base of glyoxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a glyoxylic acid.

Q & A

Basic Research Questions

Q. How can glyoxylate be accurately quantified in biological samples, and what are the limitations of common detection methods?

this compound quantification requires methods sensitive to its low endogenous concentrations and reactive nature. Enzymatic assays (e.g., using this compound reductase) coupled with spectrophotometry are common but may lack specificity due to interference from structurally similar metabolites like pyruvate. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) improve specificity and sensitivity . For cellular studies, isotopically labeled tracers (e.g., ¹³C-glyoxylate) enable tracking of metabolic flux while minimizing background noise .

Q. What experimental models are suitable for studying this compound's role in metabolic cross-talk between peroxisomes and mitochondria?

In vitro models like isolated peroxisomes/mitochondria from mammalian liver tissues can assess compartment-specific this compound metabolism. For in vivo studies, knockout murine models (e.g., Agxt-deficient mice) mimic primary hyperoxaluria type 1, revealing pathological oxalate accumulation due to defective this compound detoxification . Plant models (e.g., Arabidopsis thaliana) are also valuable for studying this compound cycle regulation during photorespiration .

Q. How do researchers differentiate this compound-specific enzymatic activity from broader substrate promiscuity in dehydrogenase assays?

Use purified enzymes (e.g., human this compound reductase/hydroxypyruvate reductase, GRHPR) with kinetic assays under controlled pH and cofactor conditions (NADH/NADPH). Competitive inhibition studies with analogs (e.g., hydroxypyruvate) and crystallographic analysis (e.g., X-ray structures of GRHPR-substrate complexes) clarify substrate-binding specificity .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) resolve conflicting data on this compound shunt activity in microbial models under varying carbon sources?

Employ ¹³C isotopomer analysis with [U-¹³C]acetate or [1,2-¹³C]glucose to trace this compound shunt contribution to central carbon metabolism. Computational tools like SUMOFLUX integrate mass spectrometry data and genome-scale metabolic models to quantify flux ratios (e.g., this compound shunt vs. TCA cycle). For example, constraining flux through isocitrate lyase (ICL) in E. coli reveals compensatory mechanisms when the TCA cycle is disrupted .

Q. What experimental strategies validate the "this compound scenario" in prebiotic chemistry, and how are contradictory synthesis pathways addressed?

Simulate prebiotic conditions (e.g., aqueous aerosols, UV photolysis) to test HCN polymerization pathways. GC-MS analysis of reaction products identifies key intermediates like glyoxylic acid and dihydroxyfumarate. Discrepancies in yield (e.g., this compound vs. formaldehyde adducts) are addressed by varying pH, ion catalysts (Na⁺/Mg²⁺), and redox conditions. Statistical clustering of product profiles distinguishes dominant reaction networks .

Q. How do structural biology techniques elucidate the regulatory interplay between the this compound and citric acid cycles in dual-pathway organisms?

Cryo-EM and X-ray crystallography of bifunctional enzymes (e.g., isocitrate dehydrogenase kinase/phosphatase) reveal allosteric binding sites for this compound or ATP. Fluorescence-based in vivo biosensors (e.g., Förster resonance energy transfer, FRET) track real-time metabolite levels in E. coli, showing how this compound accumulation represses TCA cycle genes via transcriptional regulators (e.g., IclR) .

Q. Methodological Recommendations

  • Contradiction Analysis : Use Bayesian statistics to weigh conflicting flux data against enzyme kinetics and transcriptional profiling .
  • Experimental Design : For prebiotic studies, prioritize reaction systems with in situ analytics (e.g., Raman spectroscopy) to capture transient intermediates .

Properties

Molecular Formula

C2HO3-

Molecular Weight

73.03 g/mol

IUPAC Name

oxaldehydate

InChI

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1

InChI Key

HHLFWLYXYJOTON-UHFFFAOYSA-M

SMILES

C(=O)C(=O)[O-]

Canonical SMILES

C(=O)C(=O)[O-]

Synonyms

glyoxalic acid
glyoxylate
glyoxylic acid
glyoxylic acid, 14C2-labeled
glyoxylic acid, 2-(14)C-labeled
glyoxylic acid, calcium salt
glyoxylic acid, sodium salt
glyoxylic acid, sodium salt, 14C-labeled
glyoxylic acid, sodium salt, 2-(14)C-labeled

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (750 mM), ethylene diamine (865 mM), FMN (0.01 mM), propionic acid (HPLC internal standard, 75 mM), and 5% Ru on Al2O3 (1.39 g, 14,000 IU). The final pH of this solution was 9.1. The reaction vessel was sealed and the reaction mixture was cooled to 15° C., then the vessel was flushed with oxygen by pressurizing to 70 psig (483 kPa) and venting to atmospheric pressure five times with stirring. The vessel was then pressurized to 70 psi (483 kPa) of oxygen and the mixture stirred. Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 21 hours, the HPLC yields of glyoxylate, oxalate, and formate were 0.6%, 0%, and 0%, respectively, and 97% glycolate remained.
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Synthesis routes and methods II

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glyoxylic acid (750 mM), ethylene diamine (865 mM), FMN (0.01 mM), propionic acid (HPLC internal standard, 75 mM), and MnO2 (0.466 g, 14,000 IU). The final pH of this solution was 9.1. The reaction vessel was sealed and the reaction mixture was cooled to 15° C., then the vessel was flushed with oxygen by pressurizing to 70 psig (483 kPa) and venting to atmospheric pressure five times with stirring. The vessel was then pressurized to 70 psi (483 kPa) of oxygen and the mixture stirred. Aliquots (0.10 mL) were removed through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the process of the reaction. After 21.5 hours, the HPLC yields of glyoxylate, oxalate, and formate were 14.9%, 2.6%, and 50%, respectively.
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Synthesis routes and methods III

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM) at pH 9.0, and the solution cooled to 5° C. To the vessel was then added 0.75 g of Pichia pastoris transformant strain GS115-MSP10 (31 IU glycolate oxidase and 38,100 IU catalase) which had been permeabilized by treatment with 0.1% "TRITON" X-100/1 freeze-thaw, and the reaction vessel sealed and the reaction mixture was cooled to 5° C. The vessel was flushed with oxygen by pressuring to 70 psig and venting to atmospheric pressure five times with stirring, then the vessel was pressurized to 70 psig of oxygen and the mixture stirred at 5° C. Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 6 h, the HPLC yields of glyoxylate, formate, and oxalate were 98.2%, 0%, and 0% respectively, and no glycolate remained. The remaining permeabilized-cell glycolate oxidase and catalase activity were 85% and 117% respectively, of their initial values.
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flavin mononucleotide
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aqueous solution
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Synthesis routes and methods IV

Procedure details

Into a 3 oz. Fischer-Porter glass aerosol reaction vessel was placed a magnetic stirring bar and 10 mL of an aqueous solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM) at pH 9.0, and the solution cooled to 5° C. To the vessel was then added 0.475 g of Hansenula polymorpha transformant GO1 (10.0 IU glycolate oxidase and 22,100 IU catalase) which had been permeabilized by treatment with 0.1% "TRITON" X-100/1 freeze-thaw, and the reaction vessel sealed and the reaction mixture was cooled to 5° C. The vessel was flushed with oxygen by pressuring to 70 psig and venting to atmospheric pressure five times with stirring, then the vessel was pressurized to 70 psig of oxygen and the mixture stirred at 5° C. Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC to monitor the progress of the reaction. After 16 h, the HPLC yields of glyoxylate, formate, and oxalate were 97.1%, 2.9%, and 0% respectively, and no glycolate remained. The remaining permeabilized-cell glycolate oxidase and catalase activity were 107% and 231% respectively, of their initial values.
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flavin mononucleotide
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aqueous solution
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Synthesis routes and methods V

Procedure details

The reaction in Example 9 was repeated, substituting 0.75 g of a Pichia pastoris transformant MSP10 (13.2 IU glycolate oxidase and 21,200 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw for the Hansenula polymorpha transformant. After 16 h, the HPLC yields of glyoxylate, formate, and oxalate were 30.5%, 59.2%, and 10.7%, respectively, and 0.8% glycolate remained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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